2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
Overview
Description
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound with a benzoxazole core structure. This compound is known for its diverse chemical properties and potential applications in various scientific fields. It is characterized by the presence of a carboxylic acid group at the 7th position and an oxo group at the 2nd position of the benzoxazole ring.
Mechanism of Action
are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery . The oxazole ring in the benzoxazole structure is a planar, aromatic, and heterocyclic organic compound, which often contributes to the bioactivity of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate
Comparison: Compared to similar compounds, 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is unique due to its specific substitution pattern and functional groups.
Biological Activity
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is a member of the benzoxazole family, known for its diverse biological activities and chemical reactivity. This compound features a bicyclic structure, comprising a benzene ring fused with an oxazole ring, and is characterized by a keto group at the second position and a carboxylic acid group at the seventh position. Its unique structural arrangement suggests significant potential for various biological applications, particularly in medicinal chemistry.
The molecular formula of this compound is . The presence of functional groups such as the carboxylic acid and keto group allows for various chemical reactions, including:
- Oxidation : Can introduce additional functional groups.
- Reduction : The keto group can be converted to a hydroxyl group.
- Substitution : The carboxylic acid can form esters or amides.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that derivatives of benzoxazoles possess selective antibacterial properties. For instance, certain compounds have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds suggest their potential as antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays. Research indicates that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines, including:
Cancer Cell Line | Type |
---|---|
MCF-7 | Breast Cancer |
HCT-116 | Colorectal Cancer |
A549 | Lung Cancer |
HepG2 | Liver Cancer |
These studies highlight the structure–activity relationship (SAR) that informs modifications to enhance efficacy against specific cancer types .
Case Studies
- Cytotoxicity Assays : A series of 2-substituted benzoxazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substituents showed significantly higher cytotoxicity compared to others. For example, modifications at the fifth position of the benzoxazole moiety enhanced the cytotoxic activity against MCF-7 cells .
- Antifungal Screening : In another study focusing on 3-(2-benzoxazol-5-yl)alanine derivatives, it was found that some compounds exhibited selective antifungal activity against C. albicans, with varying degrees of toxicity to normal cells compared to cancer cells. This selectivity indicates potential for developing less toxic anticancer agents .
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. It is hypothesized that these interactions could inhibit certain enzymes or modulate cellular receptors, leading to observed bioactivities. However, detailed pathways remain to be elucidated through further research .
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZIMCPFKGIVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-33-2 | |
Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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